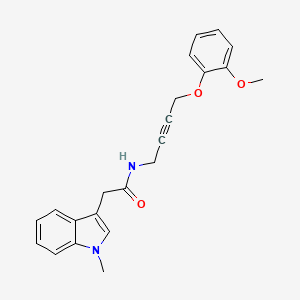
(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide, also known as ETH-LAD, is a synthetic compound that belongs to the lysergamide family. It is a potent hallucinogenic drug that has been widely studied for its effects on the central nervous system. ETH-LAD is a derivative of lysergic acid diethylamide (LSD) and has been found to have similar effects on the human brain. In
Wissenschaftliche Forschungsanwendungen
Dual Chemosensor Development
Research on rhodamine-based compounds has highlighted the potential of these molecules as dual chemosensors for metal ions, such as Zn2+ and Al3+ ions, due to their distinct excitation and emission wavelengths. These findings suggest that structurally related compounds, like "(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide," could be explored for their chemosensor applications, offering high sensitivity and selectivity for detecting specific ions in environmental or biological samples (Roy et al., 2019).
Advanced Polymer Synthesis
The controlled synthesis of water-soluble and thermoresponsive polymers via RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of acrylamides has been demonstrated. This process allows for the creation of well-defined polymers with specific properties, indicating that compounds with acrylamide groups, similar to the one , could be utilized in designing novel polymeric materials with potential applications in drug delivery, biotechnology, and materials science (Mori et al., 2008).
Novel Synthetic Pathways
Innovative synthetic strategies have been employed to create complex molecules through tandem reactions, such as the Aza-Wittig, imine condensation, and electrophilic aromatic substitution. These methodologies provide a foundation for synthesizing a wide array of heterocyclic compounds and indolizines, suggesting potential routes for the synthesis and functionalization of "this compound" and its derivatives for pharmaceutical and material science applications (González-Rodríguez et al., 2021).
Photochromic and Thermoresponsive Materials
The study of polymers and copolymers containing photoisomerizable and thermoresponsive units showcases the potential of integrating such chemical functionalities into materials that can respond to environmental stimuli, such as temperature and light. These materials have applications in smart coatings, sensors, and controlled release systems. The underlying chemistry of "this compound" suggests possible contributions to the development of such responsive materials (Sun et al., 2020).
Antifouling Membrane Technologies
Incorporating specific functional groups into polyamide nanofiltration membranes has been shown to improve antifouling properties, essential for water treatment and purification technologies. The research indicates that by manipulating the surface chemistry of membranes, it is possible to significantly enhance their performance and longevity, suggesting that compounds like "this compound" could find applications in membrane technology, especially if their functional groups contribute to reduced fouling (Mo et al., 2012).
Eigenschaften
IUPAC Name |
N-ethyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-24-23(27)18-14-16-8-6-7-9-17(16)25(18)21(26)11-10-15-12-19(28-2)22(30-4)20(13-15)29-3/h6-13,18H,5,14H2,1-4H3,(H,24,27)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQWCPCUZCPAV-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)
![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)



![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2829138.png)
